Cas no 38259-00-6 (Bicyclo2.2.2oct-5-ene-2-carboxaldehyde)

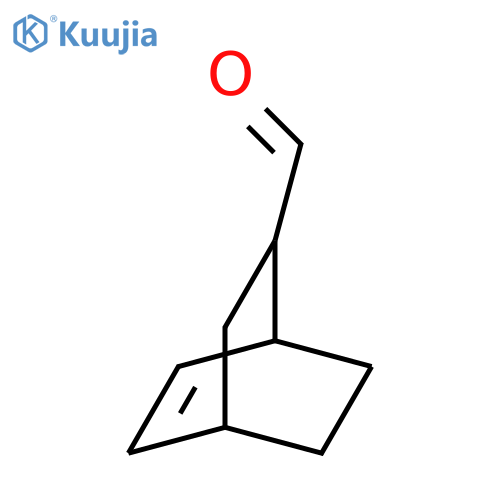

38259-00-6 structure

商品名:Bicyclo2.2.2oct-5-ene-2-carboxaldehyde

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- bicyclo[2.2.2]oct-2-ene-5-carbaldehyde

- Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

- bicyclo[2.2.2]oct-5-en-2-endo-carboxaldehyde

- (+/-)-endo-2-formylbicyclo<2.2.2>oct-5-ene

- endo-bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

- (1RS,2RS,4RS)-5-bicyclo<2.2.2>octene-2-carboxaldehyde

- Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

- KCHFYKPIADOPBJ-UHFFFAOYSA-N

- bicyclo[2,2,2]oct-5-ene-2-carboxaldehyde

- B5279

- rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

- 40570-95-4

- MFCD24673746

- DTXSID90500302

- AS-64554

- EN300-260407

- AKOS037645889

- 38259-00-6

- SCHEMBL718244

- Bicyclo2.2.2oct-5-ene-2-carboxaldehyde

-

- MDL: MFCD24673746

- インチ: 1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2

- InChIKey: KCHFYKPIADOPBJ-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1([H])C([H])([H])C2([H])C([H])=C([H])C1([H])C([H])([H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 136.088815002g/mol

- どういたいしつりょう: 136.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- ゆうかいてん: 13°C(lit.)

- ふってん: 73°C/6mmHg(lit.)

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde セキュリティ情報

- ヒント:に警告

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- ちょぞうじょうけん:0-10°C

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-260407-5.0g |

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde |

38259-00-6 | 95% | 5.0g |

$3062.0 | 2024-06-18 | |

| TRC | B593218-50mg |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |

38259-00-6 | 50mg |

$ 135.00 | 2022-04-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B868908-200mg |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |

38259-00-6 | 95% | 200mg |

698.40 | 2021-05-17 | |

| TRC | B593218-100mg |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |

38259-00-6 | 100mg |

$ 210.00 | 2022-04-02 | ||

| Chemenu | CM396462-1g |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |

38259-00-6 | 95%+ | 1g |

$336 | 2024-07-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5279-200MG |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde |

38259-00-6 | >95.0%(GC) | 200mg |

¥550.00 | 2024-04-16 | |

| Enamine | EN300-260407-0.25g |

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde |

38259-00-6 | 95% | 0.25g |

$679.0 | 2024-06-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152621-200MG |

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde |

38259-00-6 | >95.0%(GC) | 200mg |

¥674.90 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5279-200mg |

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde |

38259-00-6 | 95.0%(GC) | 200mg |

¥550.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5279-1g |

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde |

38259-00-6 | 95.0%(GC) | 1g |

¥2370.0 | 2023-09-01 |

Bicyclo2.2.2oct-5-ene-2-carboxaldehyde 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

38259-00-6 (Bicyclo2.2.2oct-5-ene-2-carboxaldehyde) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38259-00-6)Bicyclo2.2.2oct-5-ene-2-carboxaldehyde

清らかである:99%

はかる:1g

価格 ($):205.0